1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate
Description
This compound is a carbamate derivative with a stereochemically complex backbone. Its structure includes:
- A 1,1-dimethylethyl (tert-butyl) group as the carbamate-protecting moiety.
- A (1S,3R,4S)-configured pentyl chain with amino and hydroxy functional groups.
- The stereochemistry (S/R/S configuration at positions 1, 3, and 4) is critical for its interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C23H32N2O3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S,4R,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C23H32N2O3/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27)/t19-,20-,21+/m0/s1 |
InChI Key |
UKFHOTNATOJBKZ-PCCBWWKXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@H]([C@H](CC2=CC=CC=C2)N)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various functionalized derivatives.
Scientific Research Applications
1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Forum (2017)
highlights three carbamate-containing compounds (m, n, o) with structural similarities:
Key Insight: The target compound lacks the tetrahydropyrimidinyl and 2,6-dimethylphenoxy groups present in compounds m, n, and o, which may reduce off-target interactions compared to these analogs. Its phenylmethyl group may enhance membrane permeability relative to the dimethylphenoxy substituents .
Comparison with Pyrazole-Based Carbamates
describes [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS 1026080-37-4), a pyrazole-carbamate hybrid:
Key Insight: The target compound’s tert-butyl group offers superior metabolic stability compared to the pyrazole analog’s chlorophenyl group, which may undergo dehalogenation in vivo.
Comparison with Cyclic Carbamate Derivatives
lists multiple rel-1,1-dimethylethyl carbamates with cyclic backbones, such as:
- rel-1,1-Dimethylethyl N-[(1R,2R)-2-aminocyclopentyl]carbamate
- rel-1,1-Dimethylethyl (3R,4S)-4-amino-3-methoxy-1-piperidinecarboxylate
Key Insight : The target compound’s linear chain may confer greater conformational flexibility than cyclic analogs, enabling adaptation to diverse binding pockets. However, cyclic derivatives often exhibit improved metabolic stability due to reduced rotational freedom .
Research Findings and Data Gaps
- Stereochemical Impact : The (1S,3R,4S) configuration of the target compound distinguishes it from analogs in and , where R/S isomerism significantly alters potency (e.g., compound m vs. n) .
- Functional Group Trade-offs : The absence of electron-withdrawing groups (e.g., chloro in ) may limit the target compound’s utility in electrophilic interactions but improve toxicity profiles.
- Data Limitations: No direct pharmacological data for the target compound are available in the provided evidence. Further in vitro assays (e.g., enzyme inhibition, solubility) are recommended.
Biological Activity
1,1-Dimethylethyl N-[(1S,3R,4S)-4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate, commonly referred to as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which includes a carbamate functional group and an amino acid-like moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C23H32N2O3
- Molecular Weight : 384.51 g/mol
- CAS Registry Number : 183388-64-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling. The carbamate structure suggests potential inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation.
Biological Activity Overview
Research has indicated several key areas where this compound exhibits biological activity:
- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways related to cell survival.
- Antimicrobial Properties : Preliminary investigations have shown that the compound possesses antimicrobial activity against various bacterial strains, indicating its potential use as an antibacterial agent.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro, suggesting a role in the management of inflammatory conditions.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study involving cultured neuronal cells exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls. This effect was linked to the downregulation of apoptotic markers such as caspase-3 activation.
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting promising antibacterial properties that warrant further investigation.
Case Study 3: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound inhibited the release of tumor necrosis factor-alpha (TNF-α) from activated macrophages. This finding supports its potential application in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1-dimethylethyl N-[(1S,3R,4S)-4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves carbamate protection of the amine group under anhydrous conditions. Key steps include:
- Use of tert-butoxycarbonyl (Boc) groups for amine protection to prevent side reactions .
- Stereochemical control via chiral catalysts (e.g., Rhodium complexes) or enantioselective enzymatic methods .
- Solvent optimization (e.g., THF or dichloromethane) and temperature gradients (0–25°C) to minimize racemization .
- Critical Parameters : Monitor reaction progress via TLC or HPLC to confirm retention of stereochemistry at C3 and C4 positions .
Q. How can researchers validate the stereochemical configuration of this compound post-synthesis?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .
- Chiral HPLC : Compare retention times with enantiopure standards; use polysaccharide-based columns for high resolution .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in NOESY/ROESY experiments to confirm spatial proximity of substituents .
Q. What purification techniques are most effective for isolating this compound with high enantiomeric excess (ee)?
- Methodological Answer :
- Flash chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) for Boc-protected intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal lattice selectivity .
- Preparative HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) for final purification .
Advanced Research Questions
Q. How can computational modeling aid in predicting reaction pathways and intermediates for synthesizing this compound?
- Methodological Answer :
- Quantum mechanical calculations (DFT) : Map energy profiles for Boc-deprotection or hydroxyl-group activation steps .
- Molecular dynamics (MD) : Simulate solvent effects on transition states to optimize reaction rates .
- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. crystallographic results)?
- Methodological Answer :
- Multi-technique cross-validation : Combine NMR, IR, and mass spectrometry to confirm functional groups .
- Dynamic NMR analysis : Investigate temperature-dependent spectra to detect conformational exchange broadening .
- Crystallographic refinement : Use software like SHELX to resolve discrepancies between experimental and predicted geometries .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies :
- pH stress testing : Incubate in buffers (pH 1–12) at 40°C for 14 days; monitor degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >150°C indicates thermal robustness) .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard lab conditions .
Q. What advanced catalytic systems could improve the enantioselective synthesis of this compound?
- Methodological Answer :
- Organocatalysis : Proline-derived catalysts for asymmetric aldol reactions to set the 3R,4S configuration .
- Metal-organic frameworks (MOFs) : Utilize chiral MOFs to confine reaction spaces and enhance stereocontrol .
- Biocatalysis : Screen engineered ketoreductases for selective reduction of ketone intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
